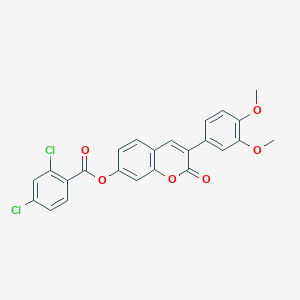
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate
Overview
Description
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate, also known as DMCB, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMCB is a derivative of coumarin, a naturally occurring compound found in many plants, and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate has been shown to inhibit the activity of enzymes involved in cell division and induce the expression of genes involved in apoptosis. In neurons, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate has been shown to protect against oxidative stress and inflammation, which are thought to contribute to the development of neurodegenerative diseases.
Biochemical and physiological effects:
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activity. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate is that it is a synthetic compound, which allows for greater control over its properties and potential applications. However, like any experimental compound, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate has limitations, including potential toxicity and the need for further research to fully understand its mechanisms of action and potential applications.
Future Directions
There are many potential future directions for research on 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate, including further studies of its mechanisms of action, potential applications in drug discovery, and its use as a scaffold for the development of new compounds. Additionally, research on the potential applications of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of active investigation. Overall, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate is a promising compound with potential applications in a variety of scientific fields.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. In neuroscience, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate has been used as a scaffold for the development of new compounds with potential therapeutic applications.
properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2O6/c1-29-20-8-4-13(10-22(20)30-2)18-9-14-3-6-16(12-21(14)32-24(18)28)31-23(27)17-7-5-15(25)11-19(17)26/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVUBKNBAVVSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl)OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12-(2-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4165166.png)
![4-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-3-nitrobenzaldehyde](/img/structure/B4165178.png)
![4-{5-[4-(5-bromo-2-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4165185.png)
![1-[(benzylthio)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4165196.png)
![1-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4165199.png)
![4-benzoylbenzyl 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4165214.png)
![N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4165228.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B4165246.png)
![5-(3-bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4165254.png)
![5-bromo-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4165262.png)
![N-(3-chloro-4-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4165268.png)
![N-{1-[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4165276.png)

![N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide](/img/structure/B4165282.png)